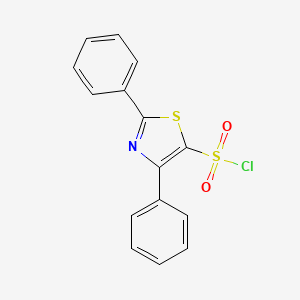

2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride

Description

Historical Context of Thiazole Sulfonyl Chlorides in Organic Chemistry

The development of thiazole sulfonyl chlorides emerged from two distinct yet interconnected historical trajectories in organic chemistry. The thiazole moiety itself traces its origins to pioneering work in heterocyclic chemistry, where researchers recognized the unique properties of five-membered rings containing both sulfur and nitrogen atoms. Thiazole, characterized by its planar structure and significant pi-electron delocalization, demonstrates notable aromaticity that exceeds that of corresponding oxazoles. This aromatic character, evidenced by ¹H nuclear magnetic resonance chemical shifts of ring protons absorbing between 7.27 and 8.77 parts per million, indicates a strong diamagnetic ring current that fundamentally influences the reactivity patterns of substituted thiazole derivatives.

The historical significance of thiazole chemistry gained momentum with the discovery of the Hantzsch thiazole synthesis, which provided a reliable method for generating thiazole derivatives through condensation of alpha-haloketones and thioamides. This synthetic methodology, characterized by the strong nucleophilicity of the sulfur atom in thioamides or thioureas, typically yields excellent results for simple thiazoles, though more substituted variants may experience reduced yields due to dehalogenation processes. The Hantzsch synthesis represented a multistep reaction where intermediates could be isolated at low temperatures, establishing thiazole synthesis as a cornerstone of heterocyclic chemistry.

Parallel developments in organosulfur chemistry led to the systematic study of sulfonyl chlorides, compounds characterized by their tetrahedral sulfur centers attached to two oxygen atoms, an organic radical, and a halide. The industrial production of arylsulfonyl chlorides typically involves a two-step, one-pot reaction from arenes and chlorosulfuric acid, establishing these compounds as crucial synthetic intermediates. The stability hierarchy of sulfonyl halides decreases in the order fluorides > chlorides > bromides > iodides, with sulfonyl chlorides maintaining dominant importance in synthetic applications.

The convergence of thiazole and sulfonyl chloride chemistry created opportunities for developing sophisticated synthetic intermediates like this compound. This compound represents the culmination of decades of research in both heterocyclic and organosulfur chemistry, embodying the synthetic versatility that emerges when these chemical domains intersect.

Structural Significance of 2,4-Diphenyl Substitution Patterns

The structural architecture of this compound demonstrates sophisticated molecular design that maximizes both stability and reactivity. The incorporation of phenyl groups at positions 2 and 4 of the thiazole ring creates a highly conjugated system that extends the aromatic character throughout the molecule. This substitution pattern influences the electronic properties of the compound, with the electron-deficient thiazole core enabling electrophilic substitution reactions, though this reactivity becomes limited by the deactivating effect of the sulfonyl chloride group.

The phenyl substituents at positions 2 and 4 provide steric protection to the thiazole ring while simultaneously enhancing the overall stability of the molecule through resonance stabilization. The 4-chlorophenyl group, when present as a variant, introduces additional electronic effects through the electron-withdrawing chlorine substituent, further modulating the reactivity profile of the compound. These aromatic substituents contribute to the compound's molecular weight of 335.82 grams per mole and influence its physical properties, including its typical presentation as a solid at room temperature with moderate solubility in organic solvents.

| Structural Feature | Position | Electronic Effect | Stability Impact |

|---|---|---|---|

| Thiazole Ring | Core | Electron-deficient aromatic | High aromaticity |

| Phenyl Group | Position 2 | Resonance donation | Enhanced stability |

| Phenyl Group | Position 4 | Resonance donation | Steric protection |

| Sulfonyl Chloride | Position 5 | Strong electron-withdrawal | Reactive center |

The calculated pi-electron density within the thiazole system marks specific positions for different types of chemical reactions, with carbon-5 serving as the primary site for electrophilic substitution, while carbon-2 hydrogen remains susceptible to deprotonation. In the case of this compound, the sulfonyl chloride group at position 5 dramatically alters these reactivity patterns, creating a powerful electrophilic center that dominates the molecule's chemical behavior.

The structural significance extends beyond individual molecular properties to influence intermolecular interactions and crystalline behavior. The compound exhibits specific three-dimensional conformational preferences that affect its reactivity and potential for forming hydrogen bonds or participating in pi-pi stacking interactions with other aromatic systems. These structural features position this compound as a particularly valuable synthetic intermediate for accessing complex molecular architectures.

Role of Sulfonyl Chloride Functionality in Reactive Intermediates

The sulfonyl chloride functional group in this compound serves as the primary reactive center, transforming the otherwise stable aromatic thiazole framework into a highly versatile synthetic intermediate. Sulfonyl chlorides contain an excellent leaving group in the form of chloride, making them highly reactive toward water and other nucleophiles such as ammonia. This reactivity profile enables the compound to participate in a diverse array of chemical transformations that would be impossible with the parent thiazole structure.

The mechanism of sulfonyl chloride reactivity involves nucleophilic attack at the sulfur center, facilitated by the electrophilic nature of the sulfur atom bearing two electron-withdrawing oxygen atoms and the chloride leaving group. When this compound encounters nucleophiles, the reaction proceeds through formation of tetrahedral intermediates that subsequently eliminate hydrogen chloride, yielding sulfonyl derivatives. This reactivity pattern enables the synthesis of sulfonamides when the nucleophile is an amine, or sulfonate esters when alcohols serve as the attacking species.

| Nucleophile Type | Product Class | Typical Yield Range | Reaction Conditions |

|---|---|---|---|

| Primary Amines | Sulfonamides | 75-95% | Room temperature, base |

| Secondary Amines | Sulfonamides | 80-90% | Room temperature, base |

| Alcohols | Sulfonate Esters | 70-85% | Mild heating, base |

| Water | Sulfonic Acids | Quantitative | Ambient conditions |

The sulfonyl chloride group also enables covalent modification of biological targets, particularly proteins, through reaction with nucleophilic amino acid residues. This capability positions compounds like this compound as valuable tools in biochemical research and drug development, where covalent inhibition represents an important mechanism of action. The thiazole ring system provides additional binding affinity and selectivity, while the sulfonyl chloride ensures irreversible covalent attachment to target molecules.

Recent synthetic methodologies have demonstrated that sulfonyl chlorides can be prepared through various routes, including oxyhalogenation of thiols and disulfides using oxone and potassium halides in aqueous systems. These methods achieve high yields (typically 68-98%) under mild conditions, making the synthesis of thiazole sulfonyl chlorides more accessible. The versatility of the sulfonyl chloride functionality extends to polymerization reactions, where these compounds can serve as initiators or cross-linking agents in the development of functional materials.

Properties

IUPAC Name |

2,4-diphenyl-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2S2/c16-21(18,19)15-13(11-7-3-1-4-8-11)17-14(20-15)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNJOBYLGNWNCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594518 | |

| Record name | 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868755-57-1 | |

| Record name | 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonylation of 2-Aminothiazole Derivatives

A well-documented approach involves the reaction of 2-aminothiazole derivatives with sulfonyl chlorides under mild conditions to form sulfonamide intermediates, which can be further transformed into sulfonyl chlorides.

Procedure:

A mixture of 2-aminothiazole (2.0 mmol), the appropriate sulfonyl chloride (2.0 mmol), and sodium carbonate (3.0 mmol) in dichloromethane (10 mL) is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is then washed with water, dried, filtered, and concentrated. Purification is achieved by recrystallization or silica gel chromatography.Relevance:

While this method is primarily for sulfonamide derivatives, it demonstrates the feasibility of introducing sulfonyl groups onto thiazole rings, which is a precursor step for sulfonyl chloride synthesis.

Chlorination of Thiazole Sulfonyl Precursors

The critical step to obtain the sulfonyl chloride group is the chlorination of sulfonyl precursors or sulfides.

Chlorination Using Sulfuryl Chloride or Chlorine Gas:

Aromatic or heteroaromatic methyl sulfides can be converted to sulfonyl chlorides by chlorination. For example, 4-cyanophenyl methyl sulfide is chlorinated by bubbling chlorine gas at controlled temperature (around 25°C) over several hours. After reaction completion, the product is purified by recrystallization.-

- Solvent: Monochlorobenzene or similar inert solvent

- Temperature: 10–25°C

- Chlorinating agent: Sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2)

- Reaction time: Several hours (e.g., 2–6 hours)

- Work-up: Separation of organic phase, drying with anhydrous sodium sulfate, solvent removal, recrystallization.

Application to 2,4-Diphenyl-1,3-thiazole:

Although specific literature on chlorination of 2,4-diphenyl-1,3-thiazole sulfonyl precursors is limited, the method is analogous to the chlorination of other heteroaromatic sulfides and sulfoxides, suggesting that the sulfonyl chloride group can be introduced by chlorination of the corresponding sulfonyl or sulfide precursors.

Representative Preparation Route Summary

Detailed Research Findings and Analysis

Reaction Monitoring and Purity:

Reactions are typically monitored by thin-layer chromatography (TLC) and purified by recrystallization or chromatography to achieve high purity (≥97%) as confirmed by NMR, HRMS, and elemental analysis.Spectroscopic Characterization:

1H and 13C NMR spectra confirm the aromatic protons of the thiazole and phenyl rings and the presence of sulfonyl chloride functionality. The molecular ion peak in mass spectrometry corresponds to the expected molecular formula.Yield and Efficiency:

Chlorination reactions yield sulfonyl chlorides in high yields (often >90%) with controlled temperature and reagent addition rates, minimizing side reactions.Safety and Handling:

Sulfonyl chlorides are reactive and moisture-sensitive; thus, reactions are conducted under anhydrous conditions with inert atmosphere when necessary. Chlorination reactions require careful control due to the use of toxic chlorine gas or sulfuryl chloride.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Electrophilic Aromatic Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Reaction Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines

Sulfonate Derivatives: Formed by the reaction with alcohols

Sulfonothioate Derivatives: Formed by the reaction with thiols

Scientific Research Applications

Applications in Medicinal Chemistry

Antitumor Activity

Research has demonstrated that 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride exhibits notable cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized from this compound have shown significant activity against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation. The presence of the thiazole ring enhances its interaction with biological targets, contributing to its antitumor properties .

Antimicrobial Properties

This compound has also been evaluated for its antibacterial activity. Studies indicate that certain derivatives demonstrate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds are promising, suggesting potential applications in treating bacterial infections .

Trypanocidal Activity

In the context of parasitic diseases, specific derivatives of this compound have shown trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds derived from this thiazole exhibit IC50 values in the low micromolar range, indicating their potential as therapeutic agents against this parasite.

Applications in Materials Science

Polymer Chemistry

In materials science, this compound is utilized as a building block for synthesizing heat-resistant polymers. Its incorporation into polymer matrices enhances thermal and chemical stability, making these materials suitable for high-performance applications .

Case Study 1: Anticancer Activity

A study focused on synthesizing various sulfonamide derivatives from this compound revealed that compounds with specific substitutions exhibited enhanced cytotoxicity against human cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl rings significantly influenced their biological activity.

Case Study 2: Antibacterial Efficacy

Another research effort evaluated the antimicrobial properties of synthesized thiazole derivatives against common pathogens. The results showed that certain derivatives achieved MIC values lower than established antibiotics like chloramphenicol, indicating their potential for clinical application in treating bacterial infections.

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.

Pathways Involved: The exact pathways depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,4-diphenyl-1,3-thiazole-5-sulfonyl chloride with analogous sulfonyl chlorides:

Biological Activity

2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride is a thiazole derivative characterized by its unique structure, which includes two phenyl groups and a sulfonyl chloride moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound can be represented as follows:

Key Features:

- Thiazole Ring: A five-membered heterocyclic structure containing sulfur and nitrogen.

- Sulfonyl Chloride Group: Contributes to the reactivity and biological activity of the compound.

- Phenyl Groups: Enhance the lipophilicity and potential interactions with biological targets.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Antimicrobial Activity: Similar thiazole derivatives have shown effectiveness against Trypanosoma brucei, indicating potential trypanocidal activity .

- Anticancer Mechanism: Thiazole derivatives are known to bind DNA and interfere with topoisomerase II, leading to DNA damage and apoptosis in cancer cells .

- Anticonvulsant Properties: Some studies suggest that thiazole compounds may exhibit anticonvulsant effects through modulation of neurotransmitter systems .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against a variety of bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Reference Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 20 | 22 |

| Pseudomonas aeruginosa | 18 | 21 |

The compound's effectiveness against both Gram-positive and Gram-negative bacteria highlights its broad-spectrum antimicrobial potential .

Anticancer Activity

In vitro studies have shown that the compound possesses anticancer properties against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HepG2 (Liver Cancer) | <10 | Doxorubicin (15) |

| A431 (Skin Cancer) | <15 | Doxorubicin (20) |

These results indicate that this compound is a promising candidate for further development as an anticancer agent .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been evaluated in animal models:

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| 2,4-Diphenyl-1,3-thiazole | 18.4 | 170.2 | 9.2 |

This suggests a favorable safety profile and efficacy in the treatment of seizures .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives including this compound against antibiotic-resistant strains. The results indicated that this compound showed superior activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant infections .

Case Study 2: Anticancer Potential

In a recent investigation focusing on liver cancer cells (HepG2), researchers synthesized several thiazole derivatives. Among them, this compound exhibited the lowest IC50 values, outperforming established chemotherapeutics like doxorubicin in terms of cytotoxicity .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 2,4-diphenyl-1,3-thiazole-5-sulfonyl chloride, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination of the intermediate benzyl sulfide derivative . Key intermediates are characterized by IR spectroscopy (e.g., SO₂ stretching at 1147–1344 cm⁻¹) and NMR (¹H and ¹³C signals for phenyl and thiazole protons) . For example, sulfonyl chloride derivatives are confirmed by mass spectrometry (e.g., [M+H]+ peaks) and elemental analysis (C, N, S content) .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies sulfonyl (SO₂) stretches (1147–1344 cm⁻¹) and NH₂/NH groups (3150–3342 cm⁻¹) .

- NMR : ¹H NMR resolves phenyl protons (δ 7.45–7.60 ppm) and thiazole protons (δ 9.20 ppm), while ¹³C NMR confirms aromatic carbons (128–154 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 240.0 [M+H]+) validate molecular weight .

- Elemental Analysis : Matches experimental and theoretical C, N, S percentages (e.g., S: 26.72% observed vs. 26.69% calculated) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its antitumor activity?

- Methodological Answer : Derivatives like 5-phenyl-1,3-thiazole-4-sulfonamides (e.g., compounds 12–15 ) are synthesized by reacting the sulfonyl chloride with amines (e.g., aniline, morpholine) in anhydrous dioxane with triethylamine . Antitumor screening on 60 cancer cell lines reveals that substituents on the sulfonamide group (e.g., morpholinyl or piperidine groups) influence activity. For example, compound 13 (N-[4-(4-morpholinylsulfonyl)phenyl] derivative) shows enhanced cytotoxicity, likely due to improved solubility and target binding . SAR studies suggest that electron-withdrawing groups on the phenyl ring increase bioactivity .

Q. How should researchers address contradictions in synthetic yields for sulfonamide derivatives of this compound?

- Methodological Answer : Yield variations (e.g., 85% for 12 vs. 72% for 13 ) arise from differences in reaction conditions :

- Reagent Ratios : Excess amine (1.1–1.2 eq) ensures complete conversion of sulfonyl chloride.

- Solvent Choice : Anhydrous dioxane minimizes hydrolysis compared to aqueous ammonia .

- Temperature : Prolonged boiling (2 h at 80°C) improves coupling efficiency for bulky amines .

- Optimization Strategy : Use kinetic monitoring (TLC or HPLC) to track reaction progress and adjust stoichiometry or solvent polarity dynamically.

Q. What advanced techniques resolve ambiguities in the stereoelectronic properties of thiazole-sulfonyl chloride derivatives?

- Methodological Answer :

- X-Ray Crystallography : Resolves bond angles and electron density distribution, as demonstrated for N-[5-benzoyl-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]-N′-phenylthiourea derivatives .

- DFT Calculations : Predict sulfonyl chloride reactivity by analyzing LUMO energy levels and charge distribution on the thiazole ring .

- Cyclic Voltammetry : Measures redox potentials to assess electron-withdrawing effects of the sulfonyl group .

Methodological Tables

| Antitumor Activity Parameters | Data | Source |

|---|---|---|

| IC₅₀ (compound 13 ) | <10 µM (leukemia cell lines) | |

| Selectivity index (compound 14a ) | 5.2 (vs. normal fibroblasts) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.